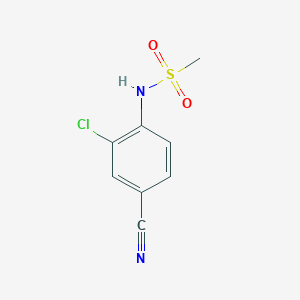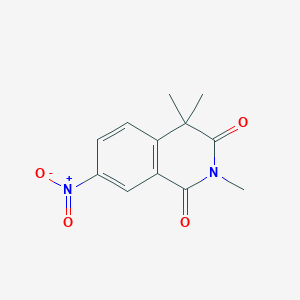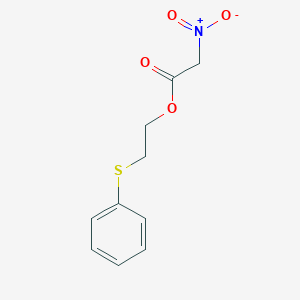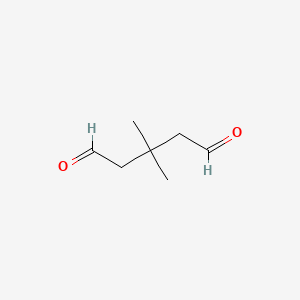
3,3-Dimethylglutaraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylglutaraldehyde is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylglutaraldehyde can be achieved through several methods. One common approach involves the oxidation of 3,3-Dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3,3-Dimethylpentane using metal catalysts such as platinum or palladium. This method offers higher yields and better control over reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylglutaraldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) or primary amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines or other nitrogen-containing compounds.
Scientific Research Applications
3,3-Dimethylglutaraldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used to study enzyme-catalyzed oxidation and reduction reactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylglutaraldehyde involves its reactivity with various nucleophiles and oxidizing agents. The aldehyde groups are highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional groups.
3,3-Dimethylpentan-2-ol: An alcohol derivative of 3,3-Dimethylpentane.
2,3-Dimethylpentane: An isomer with a different arrangement of methyl groups.
Uniqueness: 3,3-Dimethylglutaraldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity compared to its analogs. This makes it a valuable compound for studying aldehyde chemistry and for use in synthetic applications.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3,3-dimethylpentanedial |
InChI |
InChI=1S/C7H12O2/c1-7(2,3-5-8)4-6-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
GWPHNGLSXDOEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


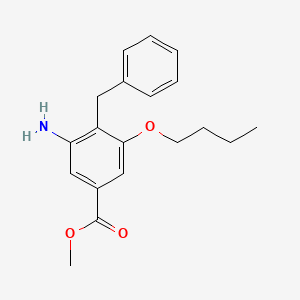
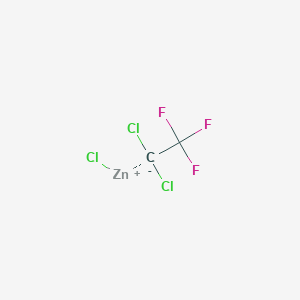
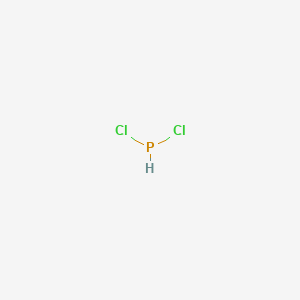
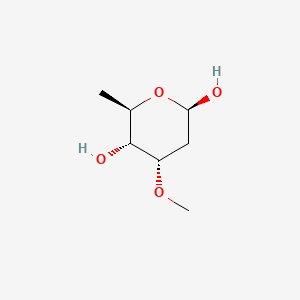
![3-Cyclopropyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B8569026.png)
![6-[4-(2-Hydroxybenzoylamino)benzoylamino]hexanoic acid](/img/structure/B8569027.png)
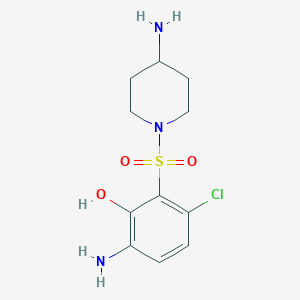
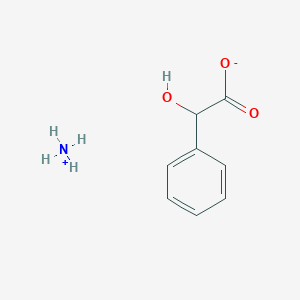
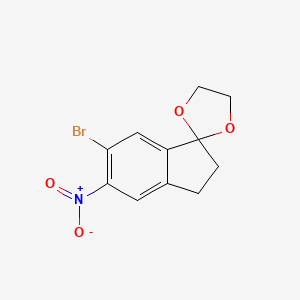
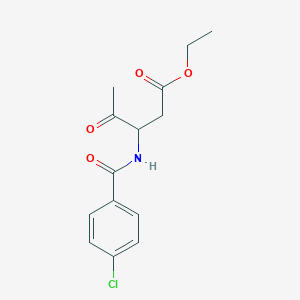
![Thiopyrano[3,4-b]indole-1-acetic acid, 1,3,4,9-tetrahydro-1-methyl-](/img/structure/B8569056.png)
